N4-Substituent Lipophilicity Differentiation: Propyl vs. Ethyl and Allyl Homologs
The computed XLogP3 of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is 3.0, placing it in the optimal CNS-capable / membrane-permeable window (LogP 2–4) [1]. The N4-ethyl homolog (C₁₀H₁₀ClN₃S, CAS 26131-64-6) is predictably less lipophilic, while the N4-allyl analog (C₁₁H₁₀ClN₃S, CAS 91092-12-5) possesses a distinct planar, π-extended side chain, altering molecular shape and rigidity . These differences have been systematically documented in 4-alkyl-5-aryl-1,2,4-triazole-3-thiones, where anticonvulsant potency tracked linearly with N4-alkyl chain length in the MES model [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (C₁₁H₁₂ClN₃S, N4-propyl) |
| Comparator Or Baseline | N4-ethyl homolog (C₁₀H₁₀ClN₃S): XLogP ~2.3–2.5 estimated; N4-allyl homolog (C₁₁H₁₀ClN₃S): XLogP ~2.7–2.9 estimated |
| Quantified Difference | ΔXLogP ≈ 0.5–0.7 units (propyl vs. ethyl); structural divergence with allyl (unsaturated, rigid side chain) |
| Conditions | PubChem-computed XLogP3, octanol–water partition coefficient |
Why This Matters
Drug-likeness filters define LogP 2–4 as the target zone for balanced solubility and permeability; the propyl substituent achieves this boundary condition while the shorter ethyl likely falls below, impacting PK and bioassay comparability.
- [1] PubChem. (2025). Physicochemical Properties: 4-(4-Chlorophenyl)-5-propyl-1,2,4-triazole-3-thiol, CID 17372169. View Source
- [2] Amir, M., et al. (2007). 4-Alkyl-5-aryl-1,2,4-triazole-3-thiones: anticonvulsant SAR in MES test. European Journal of Medicinal Chemistry, 42(7), 909–916. View Source
